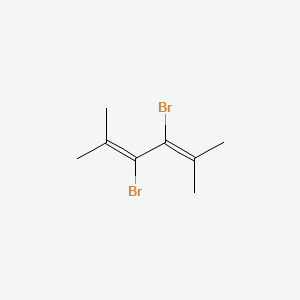
3,4-Dibromo-2,5-dimethylhexa-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-2,5-dimethylhexa-2,4-diene: is an organic compound with the molecular formula C8H12Br2 . It is a derivative of hexa-2,4-diene, where two bromine atoms are substituted at the 3rd and 4th positions, and two methyl groups are substituted at the 2nd and 5th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2,5-dimethylhexa-2,4-diene typically involves the bromination of 2,5-dimethylhexa-2,4-diene. The reaction is carried out by adding bromine (Br2) to the diene in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and bromine concentration to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Addition: The compound undergoes electrophilic addition reactions due to the presence of conjugated double bonds.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Bromine (Br2): Used for bromination reactions.
Hydrogen Bromide (HBr): Used for electrophilic addition reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products:
3-Bromo-2,5-dimethylhexa-2,4-diene: Formed by the addition of HBr.
Oxidized derivatives: Formed by oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying electrophilic addition and substitution reactions.
Biology and Medicine:
Potential Drug Development: Investigated for its potential use in the development of new pharmaceuticals due to its unique structure.
Industry:
Polymer Production: Used in the production of specialty polymers and materials.
Chemical Manufacturing: Employed in the synthesis of various chemical products.
Wirkmechanismus
Electrophilic Addition Mechanism: The compound undergoes electrophilic addition reactions where the bromine atoms act as electrophiles, attacking the conjugated double bonds. This results in the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to form the final product .
Molecular Targets and Pathways: The primary molecular targets are the conjugated double bonds, which are highly reactive towards electrophiles. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
3,4-Dichloro-2,5-dimethylhexa-2,4-diene: Similar structure but with chlorine atoms instead of bromine.
2,5-Dimethylhexa-2,4-diene: The parent compound without halogen substitution.
Uniqueness: 3,4-Dibromo-2,5-dimethylhexa-2,4-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and unsubstituted analogs. The bromine atoms make the compound more reactive towards nucleophiles and electrophiles, enabling a wider range of chemical transformations .
Eigenschaften
CAS-Nummer |
88919-69-1 |
|---|---|
Molekularformel |
C8H12Br2 |
Molekulargewicht |
267.99 g/mol |
IUPAC-Name |
3,4-dibromo-2,5-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H12Br2/c1-5(2)7(9)8(10)6(3)4/h1-4H3 |
InChI-Schlüssel |
LJJNVNJVHUIEPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=C(C)C)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
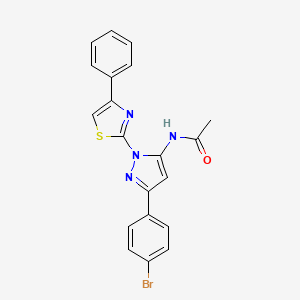
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)

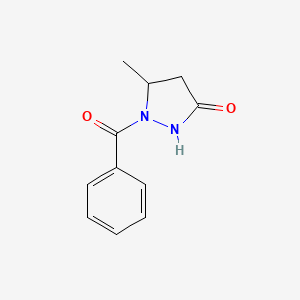

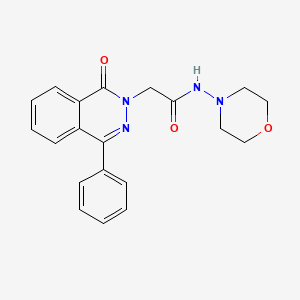

![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
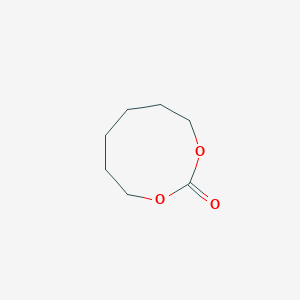
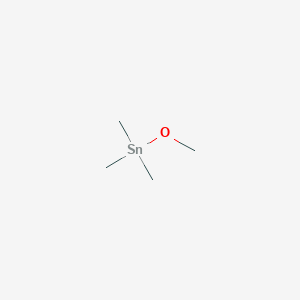
![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)
